[Des-Arg9]-Bradykinin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Des-Arg9]-Bradykinin acetate is a synthetic peptide derivative of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. The modification involves the removal of the arginine residue at the ninth position, which alters its biological activity and receptor specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Des-Arg9]-Bradykinin acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. Additionally, advanced purification methods like preparative HPLC and lyophilization are employed to ensure high purity and stability of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
[Des-Arg9]-Bradykinin acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, purification, and characterization techniques.
Biology: Investigated for its role in modulating inflammatory responses and pain pathways.
Medicine: Explored for potential therapeutic applications in conditions involving inflammation and pain.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
[Des-Arg9]-Bradykinin acetate exerts its effects by binding to bradykinin receptors, specifically the B1 receptor, which is upregulated during inflammation. The binding of the peptide to the B1 receptor activates intracellular signaling pathways, leading to the release of pro-inflammatory mediators and the modulation of pain signals. This mechanism is distinct from the natural bradykinin, which primarily interacts with the B2 receptor.
Comparison with Similar Compounds
Bradykinin: The natural peptide with a full sequence, including the arginine residue at the ninth position.
[Des-Arg10]-Bradykinin: Another derivative with the removal of the arginine residue at the tenth position.
[Hyp3]-Bradykinin: A modified peptide with hydroxyproline at the third position.
Uniqueness: [Des-Arg9]-Bradykinin acetate is unique due to its selective interaction with the B1 receptor, which is not the primary target of natural bradykinin. This selectivity makes it a valuable tool for studying the specific roles of B1 receptors in inflammation and pain, as well as for developing targeted therapies.
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10.C2H4O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;1-2(3)4/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNJLMIOGWOIQM-NHJGMUSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N11O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.